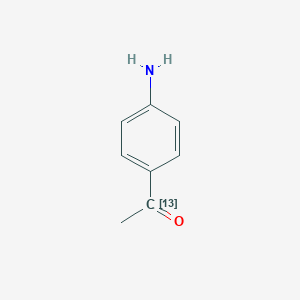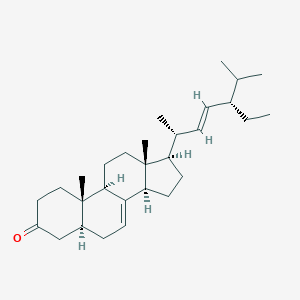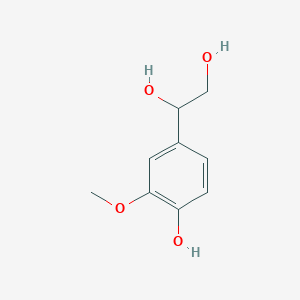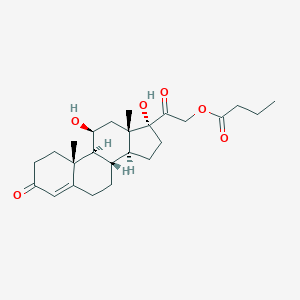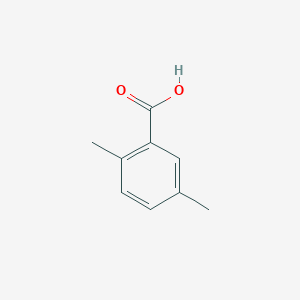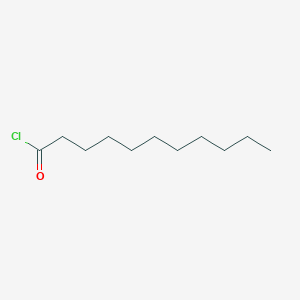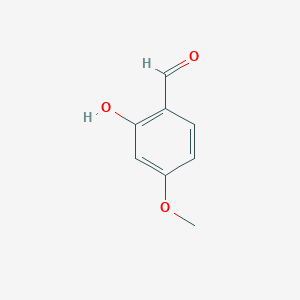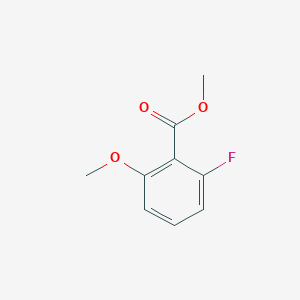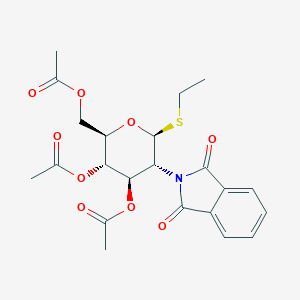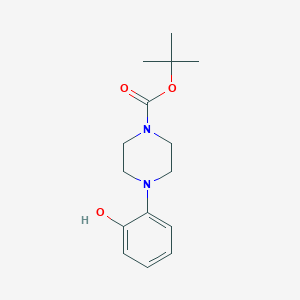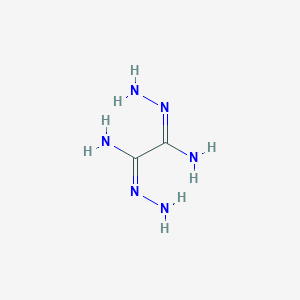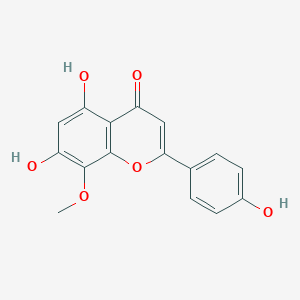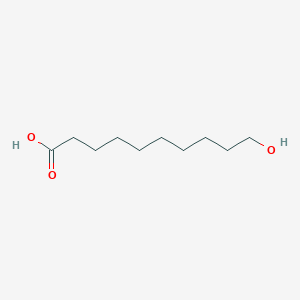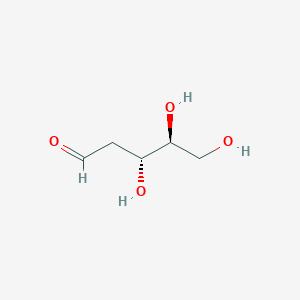
2-脱氧-L-核糖
描述
2-Deoxy-L-ribose is a monosaccharide with the molecular formula C5H10O4. It is a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxy group. This compound is notable for its presence in various biochemical processes and its role as a building block in the synthesis of nucleosides and nucleotides .
科学研究应用
2-Deoxy-L-ribose has several scientific research applications:
作用机制
Target of Action
2-Deoxy-L-ribose primarily targets enzymes, acting as an inhibitor . It is a valuable building block for synthesis . It has been shown to increase the secretion and activity of matrix metalloprotease-9 (MMP-9) of human epidermoid carcinoma cells .
Mode of Action
The compound interacts with its targets by inhibiting the action of enzymes . This inhibition can lead to changes in the activity of these enzymes, which can have downstream effects on various biochemical pathways .
Biochemical Pathways
2-Deoxy-L-ribose is involved in several biochemical pathways. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process . It is also involved in the oxidation of deoxyribose to ketodeoxyribonate .
Pharmacokinetics
It is known that the compound has a molecular weight of 13413 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of 2-Deoxy-L-ribose can lead to various molecular and cellular effects. For instance, it has been shown to increase the secretion and activity of MMP-9 in human epidermoid carcinoma cells . This can lead to an upregulation of the invasive behavior of these cells .
Action Environment
The action, efficacy, and stability of 2-Deoxy-L-ribose can be influenced by various environmental factors. For example, the compound’s storage temperature is 2-8°C , suggesting that it may be sensitive to temperature changes.
生化分析
Biochemical Properties
2-Deoxy-L-ribose plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process, which is essential for the formation of DNA .
Cellular Effects
2-Deoxy-L-ribose has significant effects on various types of cells and cellular processes. It has been reported to cause oxidative stress and disturb the glutathione metabolism of various cell types . Exposure of astrocyte-rich primary cultures to millimolar concentrations of 2-Deoxy-L-ribose lowered the cellular glutathione content in a time and concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-L-ribose involves its interaction with biomolecules at the molecular level. For instance, it binds with enzymes like ribonucleotide reductases to facilitate the deoxygenation process, which is crucial for the formation of DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-L-ribose can change over time. For example, in a study involving cultured astrocytes, it was observed that exposure to 2-Deoxy-L-ribose for 4 hours led to a significant decrease in cellular glutathione content .
Metabolic Pathways
2-Deoxy-L-ribose is involved in several metabolic pathways. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases, indicating its involvement in the pentose phosphate pathway .
Subcellular Localization
The subcellular localization of 2-Deoxy-L-ribose is primarily in the nucleus, given its role as a key component in the backbone of DNA
准备方法
Synthetic Routes and Reaction Conditions: 2-Deoxy-L-ribose can be synthesized through several methods:
Reductive Deoxygenation of Pentose: This method involves the reduction of a pentose sugar to remove an oxygen atom.
Degradative Deoxygenation of Hexose: This method uses a hexose sugar and degrades it to remove an oxygen atom.
Diastereoselective Addition of α, β-Unsaturated Lactone: This method involves the addition of an unsaturated lactone to form the desired compound.
Stereoselective Condensation of Small Molecules: This method uses small molecules in a stereoselective manner to form 2-Deoxy-L-ribose.
Asymmetric Epoxidation: This method involves the epoxidation of a precursor molecule to form the desired product.
Industrial Production Methods: The industrial production of 2-Deoxy-L-ribose typically involves the use of L-arabinose as a starting material. The process includes the following steps:
Preparation of Beta-Bromo-L-Triacetyl Arabinose: Using L-arabinose, acetyl bromide, and a brominating reagent.
Reaction with Zinc Powder, Sodium Bisulfate, and Copper Sulfate: This step involves reacting the intermediate with these reagents to form acetylated L-arabinal.
Hydration Addition: The final step involves the hydration of the intermediate to produce 2-Deoxy-L-ribose.
化学反应分析
2-Deoxy-L-ribose undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds, substituted sugars.
相似化合物的比较
属性
IUPAC Name |
3,4,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862138 | |
| Record name | 2-Deoxypentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-2-Deoxyribose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
408526-38-5, 533-67-5 | |
| Record name | 2-Deoxypentose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-erythro-Pentose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-deoxy-L-ribose?
A1: 2-Deoxy-L-ribose has a molecular formula of C5H10O4 and a molecular weight of 134.13 g/mol.
Q2: How does the structure of 2-deoxy-L-ribose differ from that of 2-deoxy-D-ribose?
A2: 2-Deoxy-L-ribose and 2-deoxy-D-ribose are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula and connectivity, but their three-dimensional structures differ in the arrangement of atoms around the chiral centers.
Q3: What are some common starting materials for the synthesis of 2-deoxy-L-ribose?
A3: 2-Deoxy-L-ribose can be synthesized from various starting materials, including L-arabinose [, , , , , ], D-xylose [, ], D-galactose [, ], L-ascorbic acid [, , ], and D-glucono-1,4-lactone [, ].
Q4: What are some challenges in synthesizing 2-deoxy-L-ribose?
A4: Achieving high yield and enantiomeric purity are key challenges in the synthesis of 2-deoxy-L-ribose. Some synthetic routes involve multiple steps and may require complex purification procedures [, , ].
Q5: Have there been any recent advances in improving the synthesis of 2-deoxy-L-ribose?
A5: Yes, researchers have developed improved methods for synthesizing 2-deoxy-L-ribose. One notable example is a hypophosphite-mediated deoxygenation approach starting from L-arabinose, offering a practical route for large-scale synthesis []. Another approach uses a novel radical cyclization followed by fragmentation, starting with D-fructose, leading to a shorter synthetic route [].
Q6: How does 2-deoxy-L-ribose interact with thymidine phosphorylase (TP)?
A6: 2-Deoxy-L-ribose acts as an inhibitor of TP, competing with its natural substrate, 2-deoxy-D-ribose [, , , , ]. This inhibition is thought to be a key mechanism by which 2-deoxy-L-ribose exerts its effects on angiogenesis and tumor growth.
Q7: What are the potential therapeutic applications of 2-deoxy-L-ribose?
A7: Research suggests that 2-deoxy-L-ribose shows promise as a potential therapeutic agent due to its ability to:
- Inhibit angiogenesis: By suppressing TP activity, 2-deoxy-L-ribose can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis [, , , ].
- Suppress tumor growth: Studies have shown that 2-deoxy-L-ribose can suppress the growth of tumors overexpressing TP in animal models [, , , , ]. This effect is likely due to its anti-angiogenic properties and ability to promote apoptosis in tumor cells.
- Reduce tumor invasion and metastasis: Research indicates that 2-deoxy-L-ribose can inhibit the invasion and metastasis of tumor cells, potentially by suppressing matrix metalloproteinase-9 (MMP-9) expression [, ].
Q8: Can 2-deoxy-L-ribose be used in the synthesis of other biologically active molecules?
A8: Yes, 2-deoxy-L-ribose serves as a valuable building block for synthesizing L-nucleosides, which are important components of antiviral drugs [, , , , , ].
Q9: What is the significance of oligonucleotides containing 2-deoxy-L-ribose?
A9: Oligonucleotides composed of 2-deoxy-L-ribose (also known as enantio-DNA) are resistant to degradation by certain nucleases [, , , ]. This property makes them potentially useful as antisense agents and tools for studying protein-DNA interactions [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



